molecular formula C13H29N2OP B14646425 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane CAS No. 55342-79-5

1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane

Cat. No.: B14646425
CAS No.: 55342-79-5
M. Wt: 260.36 g/mol
InChI Key: KQHIBEFVOMLBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms and an oxygen atom. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphorus center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets include metal ions and other electrophilic species. The pathways involved often include nucleophilic attack on the phosphorus center, leading to the formation of new bonds and the release of by-products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butyl-2-methoxy-1,3,2-diazaphosphinane
  • 1,3-Di-tert-butyl-2-phenoxy-1,3,2-diazaphosphinane

Uniqueness

1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is unique due to the presence of the ethoxy group, which can influence its reactivity and stability compared to its methoxy and phenoxy counterparts. The tert-butyl groups provide significant steric hindrance, making it less prone to certain types of reactions, thereby enhancing its stability in various chemical environments.

Properties

CAS No.

55342-79-5

Molecular Formula

C13H29N2OP

Molecular Weight

260.36 g/mol

IUPAC Name

1,3-ditert-butyl-2-ethoxy-1,3,2-diazaphosphinane

InChI

InChI=1S/C13H29N2OP/c1-8-16-17-14(12(2,3)4)10-9-11-15(17)13(5,6)7/h8-11H2,1-7H3

InChI Key

KQHIBEFVOMLBBW-UHFFFAOYSA-N

Canonical SMILES

CCOP1N(CCCN1C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.